4-Chloro-2-methyl-1-(trichloromethyl)benzene
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Overview
Description
4-Chloro-2-methyl-1-(trichloromethyl)benzene is an organic compound with the molecular formula C8H6Cl4. It is a chlorinated derivative of toluene, characterized by the presence of a trichloromethyl group and a chlorine atom on the benzene ring. This compound is known for its applications in various chemical processes and industrial uses .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-methyl-1-(trichloromethyl)benzene typically involves the chlorination of 2-methyl-1-(trichloromethyl)benzene. The reaction is carried out under controlled conditions to ensure the selective substitution of hydrogen atoms with chlorine atoms. The process may involve the use of catalysts and specific reaction temperatures to optimize yield and purity .
Industrial Production Methods: Industrial production of this compound often employs large-scale chlorination reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors and advanced separation techniques ensures high efficiency and minimal by-products. The final product is purified through distillation or recrystallization methods to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-methyl-1-(trichloromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: The trichloromethyl group can be reduced to form methyl or other alkyl groups.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products:
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Production of carboxylic acids or ketones.
Reduction: Formation of alkylated benzene derivatives.
Scientific Research Applications
4-Chloro-2-methyl-1-(trichloromethyl)benzene has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals
Mechanism of Action
The mechanism of action of 4-Chloro-2-methyl-1-(trichloromethyl)benzene involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the structure and function of the target molecules. The pathways involved may include enzyme inhibition, disruption of cellular processes, and modulation of signaling pathways .
Comparison with Similar Compounds
1,4-Bis(trichloromethyl)benzene: Known for its use in the production of terephthaloyl chloride, a precursor to Kevlar.
Benzotrichloride: Used as an intermediate in the synthesis of benzoyl chloride and other chemicals.
1-Chloro-4-(trichloromethyl)benzene: Similar in structure but differs in the position of the chlorine atom.
Uniqueness: 4-Chloro-2-methyl-1-(trichloromethyl)benzene is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and applications. Its combination of a trichloromethyl group and a chlorine atom on the benzene ring makes it a valuable intermediate in various chemical syntheses and industrial processes .
Properties
CAS No. |
13630-15-4 |
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Molecular Formula |
C8H6Cl4 |
Molecular Weight |
243.9 g/mol |
IUPAC Name |
4-chloro-2-methyl-1-(trichloromethyl)benzene |
InChI |
InChI=1S/C8H6Cl4/c1-5-4-6(9)2-3-7(5)8(10,11)12/h2-4H,1H3 |
InChI Key |
DSAHJVCZRSZMLG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C(Cl)(Cl)Cl |
Origin of Product |
United States |
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